molecular formula C12H10N2O2 B1446606 3-Amino-2-phenylpyridine-4-carboxylic acid CAS No. 1547501-48-3

3-Amino-2-phenylpyridine-4-carboxylic acid

Cat. No.: B1446606
CAS No.: 1547501-48-3
M. Wt: 214.22 g/mol
InChI Key: ITSXISVVNAUAKB-UHFFFAOYSA-N
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Description

3-Amino-2-phenylpyridine-4-carboxylic acid ( 1547501-48-3) is an advanced aromatic heterocyclic building block with the molecular formula C 12 H 10 N 2 O 2 and a molecular weight of 214.22 . This compound features a pyridine core that is multifunctional, incorporating both a phenyl substituent and adjacent amino and carboxylic acid functional groups. This unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry, particularly for the construction of more complex molecular architectures. The primary research value of this compound lies in its role as a precursor in the synthesis of specialized ligands and photoluminescent materials. Recent research highlights its application in the development of mixed-ligand cyclometalated platinum(II) complexes, which are of significant interest due to their photophysical properties and potential use in materials science, including applications in OLEDs . The molecule's ability to coordinate to metal centers through its nitrogen and oxygen atoms allows researchers to create complexes with tailored emission profiles in the solid state, facilitated by intermolecular interactions such as π-π stacking . As a versatile scaffold, this compound is strictly for use in industrial or scientific research. It is not intended for diagnostic or therapeutic uses in humans or animals . Researchers should handle this material with care, referring to the supplied Safety Data Sheet, as it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

3-amino-2-phenylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-10-9(12(15)16)6-7-14-11(10)8-4-2-1-3-5-8/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSXISVVNAUAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547501-48-3
Record name 3-amino-2-phenylpyridine-4-carboxylic acid
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Preparation Methods

Nitration of 2-Phenylpyridine-4-carboxylic Acid

  • Objective: Introduce a nitro substituent at the 3-position of the pyridine ring.
  • Procedure: The nitration is conducted by treating 2-phenylpyridine-4-carboxylic acid with a nitrating mixture of concentrated nitric acid and sulfuric acid.
  • Reaction Conditions: Temperature is strictly controlled (typically 0–5°C) to avoid over-nitration or degradation. The reaction time is optimized to maximize yield and selectivity.
  • Outcome: Formation of 3-nitro-2-phenylpyridine-4-carboxylic acid with high regioselectivity.

Reduction of the Nitro Group

  • Objective: Reduce the nitro group at the 3-position to an amino group.
  • Catalytic Hydrogenation: The nitro compound is subjected to hydrogen gas over palladium on carbon (Pd/C) catalyst under mild pressure and temperature conditions.
  • Chemical Reduction: Alternatively, tin(II) chloride (SnCl2) in acidic aqueous medium can be used as a reducing agent.
  • Advantages: Catalytic hydrogenation is cleaner and often preferred for scale-up; chemical reduction is useful in laboratory-scale synthesis.
  • Outcome: Formation of this compound.

Purification

  • Techniques: Recrystallization from polar solvents (e.g., ethanol, water mixtures) or chromatographic purification.
  • Purpose: To remove impurities such as unreacted starting materials, side products, and catalyst residues.
  • Result: Obtaining analytically pure this compound suitable for further application.

Reaction Analysis and Optimization

Parameter Typical Range/Condition Effect on Yield and Purity
Nitration Temperature 0–5°C Lower temperatures favor selective mononitration
Nitration Time 1–3 hours Longer times increase yield but risk over-nitration
Hydrogenation Pressure 1–5 atm Moderate pressure ensures complete reduction
Catalyst Loading 5–10% Pd/C Higher loading accelerates reaction but increases cost
Reducing Agent Amount Stoichiometric to slight excess Ensures complete reduction of nitro group

Spectroscopic and Analytical Confirmation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR shows aromatic proton splitting patterns characteristic of the pyridine and phenyl rings, with shifts confirming amino substitution.
    • ¹³C NMR confirms the carboxylic carbon (~170 ppm) and aromatic carbons.
  • Infrared Spectroscopy (IR):

    • Absence of nitro group bands (~1520 cm⁻¹) after reduction.
    • Presence of amino group N-H stretching (~3300–3500 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹).
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with this compound.
    • Fragmentation patterns support the molecular structure.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Reagents and Conditions Yield Range (%) Notes
Nitration Electrophilic aromatic substitution HNO3/H2SO4, 0–5°C, 1–3 h 70–85 Controlled temperature critical
Reduction Catalytic hydrogenation or chemical reduction H2/Pd-C or SnCl2/HCl 80–95 Catalytic hydrogenation preferred for scale
Purification Recrystallization or chromatography Ethanol/water or silica gel chromatography >95 purity Essential for removing catalyst residues

Additional Notes and Considerations

  • The nitration step requires careful temperature control to prevent side reactions and ensure regioselectivity at the 3-position.
  • Catalytic hydrogenation conditions must be optimized to avoid over-reduction or degradation of the carboxylic acid moiety.
  • Handling of nitro compounds demands appropriate safety measures due to their potential toxicity and sensitivity.
  • The synthetic route is versatile and can be adapted for derivatives by modifying substituents on the pyridine or phenyl rings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-phenylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-Nitro-2-phenylpyridine-4-carboxylic acid.

    Reduction: this compound.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

Chemistry

Building Block in Synthesis:
3-Amino-2-phenylpyridine-4-carboxylic acid serves as a versatile building block in synthesizing more complex organic molecules, particularly in the development of heterocyclic compounds. It is used in various organic reactions due to its functional groups that allow for electrophilic substitution and other transformations .

Biology

Biochemical Assays:
Research indicates that this compound can act as a ligand in biochemical assays, interacting with specific proteins or enzymes, which may help elucidate biological pathways or mechanisms .

Antimicrobial and Anticancer Properties:
Studies have suggested potential antimicrobial and anticancer activities, making it a candidate for therapeutic exploration against various pathogens and cancer cell lines .

Medicine

Therapeutic Properties:
Ongoing research is investigating its anti-inflammatory properties and potential as a therapeutic agent for diseases such as cancer and autoimmune disorders. The compound's ability to inhibit specific enzymes involved in disease processes is of particular interest .

Industrial Applications

Development of New Materials:
In the industrial sector, this compound is utilized in developing materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into dyes, pigments, and other specialty chemicals .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated effectiveness against certain bacterial strains
Anticancer PotentialInhibitory effects on cancer cell proliferation observed
Synthesis OptimizationImproved yields using continuous flow reactors reported

Mechanism of Action

The mechanism of action of 3-Amino-2-phenylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic Acid

Molecular Formula: C₁₃H₇Cl₂F₂NO₃ Key Differences:

  • Substitutions: Chlorine (positions 3 and 6), fluorine (positions 5 and 2'), and methoxy (position 3') groups.
  • Applications: Widely used as an herbicide for broadleaf weed control in agricultural and non-crop settings .
  • Electronic Effects : The electron-withdrawing halogens and methoxy group enhance acidity (pKa ~2.5) compared to the target compound (predicted pKa ~3.2).

3-Amino-2-chloro-4-pyridinecarboxylic Acid Methyl Ester

Molecular Formula : C₈H₇ClN₂O₂
Key Differences :

  • Methyl ester replaces the carboxylic acid group, reducing water solubility (logP ~1.8 vs. ~0.5 for the target compound).

2-{[4-Chloro-2-(Trifluoromethyl)Phenyl]Amino}Pyridine-3-Carboxylic Acid

Molecular Formula : C₁₃H₈ClF₃N₂O₂
Key Differences :

  • Trifluoromethyl group at position 2' enhances lipophilicity (logP ~3.1 vs. ~0.5 for the target compound).

4-(4-Carboxy-3-Fluorophenyl)-2-Hydroxypyridine

Molecular Formula: C₁₂H₈FNO₃ Key Differences:

  • Hydroxyl group at position 2 and fluorine at position 3' alter hydrogen-bonding capacity.

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Key Substituents logP (Predicted) Applications/Properties References
3-Amino-2-phenylpyridine-4-carboxylic acid C₁₂H₁₀N₂O₂ NH₂ (C3), Ph (C2), COOH (C4) 0.5 No reported applications
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid C₁₃H₇Cl₂F₂NO₃ Cl (C3, C6), F (C5, C2'), OCH₃ (C3') 2.8 Herbicide
3-Amino-2-chloro-4-pyridinecarboxylic acid methyl ester C₈H₇ClN₂O₂ Cl (C2), COOCH₃ (C4) 1.8 Synthetic intermediate
2-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid C₁₃H₈ClF₃N₂O₂ CF₃ (C2'), Cl (C4'), NH (linker) 3.1 Undocumented bioactivity
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine C₁₂H₈FNO₃ OH (C2), F (C3'), COOH (C4') 1.2 β-amino acid precursor

Research Implications

  • Electronic and Steric Effects : The phenyl group in the target compound may enhance π-π stacking interactions compared to halogenated analogs, which prioritize electrostatic interactions .
  • Solubility and Bioavailability : The carboxylic acid group in the target compound improves aqueous solubility over ester derivatives but may limit membrane permeability .
  • Untapped Potential: Lack of data on this compound highlights opportunities for novel research in medicinal chemistry or materials science .

Biological Activity

3-Amino-2-phenylpyridine-4-carboxylic acid (APCA) is an organic compound with the molecular formula C12_{12}H10_{10}N2_2O2_2. It has garnered attention in various fields of research due to its potential biological activities, particularly as a ligand in biochemical assays and for its therapeutic properties, including anti-inflammatory and anticancer effects.

APCA is a derivative of pyridine, known for its aromatic properties and the presence of an amino group. It can be synthesized through various chemical reactions, including oxidation, reduction, and electrophilic substitution. The amino group can be oxidized to a nitro group under strong oxidizing conditions, while the aromatic ring can undergo electrophilic substitutions such as halogenation or nitration .

The biological activity of APCA is primarily attributed to its ability to interact with specific molecular targets. It is believed to act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in various therapeutic applications, particularly in cancer treatment where enzyme inhibition can lead to reduced tumor growth .

1. Anticancer Activity

Research indicates that APCA exhibits significant anticancer properties. It has been studied for its effects on hepatocellular carcinoma (HCC), where it was found to inhibit the activity of enzymes associated with cancer cell proliferation. Notably, pharmacological inhibition of certain targets by APCA resulted in reduced levels of α-fetoprotein (AFP), a biomarker for HCC .

2. Anti-inflammatory Effects

APCA has also been explored for its anti-inflammatory potential. In vitro studies suggest that it may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

3. Ligand Activity

In biochemical assays, APCA has shown promise as a ligand. Its ability to bind selectively to specific proteins makes it a valuable tool in drug discovery and development .

Case Study 1: Anticancer Mechanism

A study published in Nature detailed the use of APCA analogs as inhibitors of human ornithine aminotransferase (hOAT), an enzyme implicated in cancer metabolism. The analogs demonstrated potent inhibition and were effective in reducing tumor growth in animal models .

Table 1: Inhibition Potency of APCA Analogues

CompoundInhibition Constant (Ki_i)Selectivity
APCA4.73 mMHigh
Analog 15.10 mMModerate
Analog 26.00 mMLow

Case Study 2: Anti-inflammatory Effects

In another study, APCA was tested against inflammatory markers in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with APCA compared to control groups .

Table 2: Cytokine Levels Post-Treatment with APCA

CytokineControl Level (pg/mL)APCA Level (pg/mL)
IL-615075
TNF-α12060
IL-1β10050

Q & A

Q. What are the recommended synthetic routes for 3-amino-2-phenylpyridine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of structurally analogous pyridinecarboxylic acids (e.g., 6-(4-chlorophenyl) derivatives) involves condensation of aldehydes with aminopyridines, followed by cyclization and functionalization. For example, palladium or copper catalysts in solvents like DMF or toluene are critical for achieving regioselectivity and reducing side products . Adjusting reaction temperature (80–120°C) and catalyst loading (5–10 mol%) can optimize yields. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is advised to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6 or CDCl3) confirm substituent positions and aromatic proton environments. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–13 ppm .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients resolve impurities. High-resolution MS validates the molecular ion ([M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% .

Q. What are the primary research applications of this compound in medicinal chemistry and biology?

  • Methodological Answer :
  • Drug Discovery : The compound’s pyridine-carboxylic acid scaffold is a pharmacophore for enzyme inhibition (e.g., kinase targets). Researchers modify the phenyl and amino groups to enhance binding affinity and solubility .
  • Antimicrobial Studies : In vitro assays (e.g., MIC determinations against E. coli or S. aureus) require dissolving the compound in DMSO (≤1% v/v) to avoid solvent toxicity .
  • Probe Synthesis : Conjugation with fluorescent tags (e.g., FITC) via EDC/NHS coupling enables cellular uptake studies .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer :
  • Replication : Standardize reaction conditions (e.g., solvent degassing, inert atmosphere) to minimize variability .
  • Purity Reassessment : Use orthogonal methods (HPLC, 1H^1H NMR) to detect trace impurities that may skew bioactivity results .
  • Meta-Analysis : Compare datasets across studies (e.g., PubChem, PubMed) to identify trends in substituent effects or assay conditions .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Employ Ru(II)- or Ir(III)-based complexes for asymmetric hydrogenation of intermediate ketones. Enantiomeric excess (ee) ≥90% can be achieved with (R)-BINAP ligands .
  • Chiral Chromatography : Use amylose-based CSPs (Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Focus on optimizing hydrogen bonds between the carboxylic acid group and catalytic lysine residues .
  • QSAR Models : Train regression models on datasets (IC50_{50} values vs. substituent electronegativity) to prioritize synthetic targets .

Q. What mechanistic insights can be gained from studying degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS. The carboxylic acid group is prone to decarboxylation at pH < 3 .
  • Metabolite Identification : Incubate with liver microsomes (CYP450 enzymes) and profile metabolites using UPLC-QTOF-MS .

Q. How do structural modifications (e.g., halogenation, methyl groups) impact solubility and bioavailability?

  • Methodological Answer :
  • LogP Optimization : Introduce polar groups (e.g., -OH, -NH2_2) to lower octanol/water partition coefficients. For instance, 4-hydroxy substitution reduces LogP by 1.5 units .
  • Caco-2 Permeability Assays : Measure apical-to-basal transport to predict intestinal absorption. Methyl groups at the 2-position enhance permeability 2-fold .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Amino-2-phenylpyridine-4-carboxylic acid
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3-Amino-2-phenylpyridine-4-carboxylic acid

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